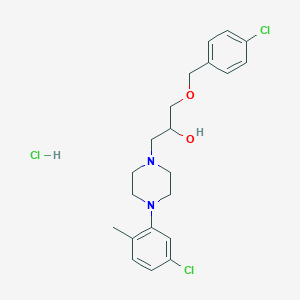
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H27Cl3N2O2 and its molecular weight is 445.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride, often referred to as a piperazine derivative, has garnered attention for its diverse biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its potential therapeutic applications. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, substituted with a chloro-methylphenyl group and a chlorobenzyl ether moiety. Its molecular formula is C19H23Cl2N2O, and it has a molecular weight of approximately 373.31 g/mol. The presence of chlorine atoms is significant as they often enhance the lipophilicity and biological activity of organic compounds.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are known to exhibit affinity for several receptor types, which can lead to diverse pharmacological effects:
- Serotonin Receptor Modulation : Many piperazine derivatives act as serotonin receptor agonists or antagonists, influencing mood and anxiety pathways.
- Dopamine Receptor Interaction : These compounds may also interact with dopamine receptors, which are crucial in the treatment of psychiatric disorders.
In Vitro Studies
Several studies have evaluated the biological activity of similar piperazine compounds:
Case Studies
- Alzheimer's Disease Models : A study demonstrated that piperazine derivatives could inhibit amyloid peptide aggregation, a hallmark of Alzheimer's disease. The mechanism involved binding at the peripheral anionic site of acetylcholinesterase, which could enhance cognitive function in affected individuals .
- Antiviral Activity : In vitro assays revealed that some piperazine compounds exhibited antiviral properties against HIV-1, with EC50 values below 30 μM. This suggests that these compounds could be developed further as potential antiviral agents .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption when administered orally, with favorable distribution characteristics due to its lipophilic nature. The compound adheres to Lipinski's Rule of Five, suggesting it has properties conducive to oral bioavailability.
Eigenschaften
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O2.ClH/c1-16-2-5-19(23)12-21(16)25-10-8-24(9-11-25)13-20(26)15-27-14-17-3-6-18(22)7-4-17;/h2-7,12,20,26H,8-11,13-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVUCSCOZJDMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













